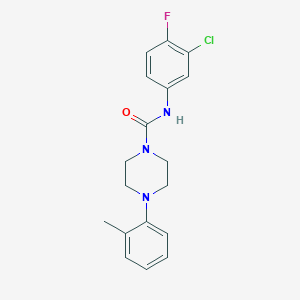
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide, also known as 25C-NBOMe, is a synthetic psychedelic drug that is classified as a new psychoactive substance (NPS). It belongs to the NBOMe family of drugs, which are derivatives of the phenethylamine class of compounds. 25C-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in the psychedelic effects of the drug, including altered perception, mood, and cognition. The exact mechanisms by which N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide produces these effects are still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide are similar to those of other psychedelic drugs, including LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotion, and altered sensory experiences. The drug has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction and bronchodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on specific brain circuits and neuronal populations. However, the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments is limited by its potential for toxicity and adverse effects, as well as its legal status as a controlled substance.
Direcciones Futuras
Future research on N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide and other psychedelic drugs will likely focus on the development of new therapeutic applications, as well as the elucidation of their mechanisms of action and effects on the brain. This may include the use of psychedelic drugs in the treatment of mental health disorders, such as depression and anxiety, as well as the development of new drugs that target specific brain circuits and neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction to form the target compound. The starting materials for the synthesis include 2,5-dimethoxyphenethylamine and 3-methyl-4-nitrobenzoic acid. The intermediate compounds are formed by various chemical reactions, including reduction, acylation, and nitration. The final coupling reaction involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond between the two intermediate compounds.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide has been used in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also investigated the effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide on neuronal activity and synaptic plasticity in the brain.
Propiedades
Nombre del producto |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Fórmula molecular |
C17H18ClNO4 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H18ClNO4/c1-10-6-5-7-11(16(10)23-4)17(20)19-13-9-14(21-2)12(18)8-15(13)22-3/h5-9H,1-4H3,(H,19,20) |
Clave InChI |
SWEJFJZBOXMDNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)








![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)

![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)